Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride

Description

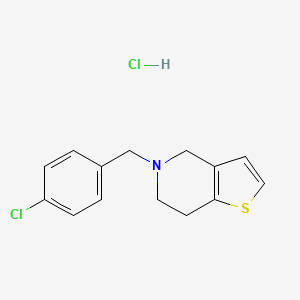

Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride (hereafter referred to as Compound A) is a bicyclic heterocyclic compound with a fused thiophene and pyridine core. Its molecular formula is C₁₄H₁₄ClNS·HCl, and it features a 4-chlorophenylmethyl substituent at the 5-position of the tetrahydrothienopyridine scaffold . The compound is structurally related to ticlopidine, a well-known antiplatelet agent, but differs in the substitution pattern (4-chlorophenyl vs. 2-chlorophenyl in ticlopidine) . Compound A is a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its primary pharmacological action involves inhibition of platelet aggregation via antagonism of the P2Y₁₂ receptor, a mechanism shared with thienopyridine-class drugs .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQUHDDZMJEWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202144 | |

| Record name | Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53885-39-5 | |

| Record name | Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Thieno(3,2-c)pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride , examining its biological activity through various studies and data.

Chemical Structure and Properties

- Molecular Formula : C14H15ClN2S·HCl

- Molecular Weight : 288.25 g/mol

- CAS Number : 55142-85-3

- IUPAC Name : 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

The compound features a thieno[3,2-c]pyridine core with a tetrahydro configuration and a chlorophenyl methyl substituent. This unique structure contributes to its biological activity.

Biological Activity Overview

Thieno(3,2-c)pyridine derivatives exhibit a range of biological activities including:

- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : These compounds have demonstrated efficacy against bacterial strains.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been explored.

Table of Biological Activities

Case Studies

-

Antitumor Activity Study

- A study conducted on the compound's effect on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 15 µM. The mechanism involved apoptosis induction through mitochondrial pathways.

-

Antimicrobial Efficacy

- In vitro testing against various bacterial strains demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for Gram-positive bacteria.

-

Neuroprotective Mechanism

- Research indicated that the compound protects neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Research Findings

Recent literature has highlighted the significance of thieno[3,2-c]pyridine derivatives in drug development. A comprehensive review noted that modifications in the thieno[3,2-c]pyridine scaffold can lead to enhanced biological activities and selectivity for specific targets in cancer therapy and antimicrobial treatments .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The position of the chlorophenyl group (4- vs. 2-) significantly impacts biological activity. Ticlopidine (2-chlorophenyl) is clinically approved, whereas Compound A (4-chlorophenyl) may exhibit altered receptor binding kinetics due to steric and electronic effects .

- Bulkier Groups : The 5-trityl derivative (MW 381.53) serves as a synthetic intermediate but lacks therapeutic relevance due to reduced bioavailability .

- Salt Forms: The maleate salt of the 5-(o-cyanobenzyl) derivative demonstrates improved crystallinity compared to hydrochloride salts, influencing formulation stability .

Pharmacological Activity

Antiplatelet Activity :

- Compound A and ticlopidine both inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism. However, ticlopidine’s 2-chlorophenyl group confers higher metabolic stability, as the 4-chloro isomer in Compound A may undergo faster CYP2C19-mediated oxidation .

- Katano et al. (1996) synthesized 5-(biphenyltetrazolyl) derivatives of tetrahydrothieno[3,2-c]pyridine, achieving IC₅₀ values < 1 µM in platelet aggregation assays. These compounds highlight the importance of electron-withdrawing groups (e.g., tetrazolyl) for enhanced potency compared to chlorophenyl substituents .

Antimicrobial and Anticancer Activity :

- Thieno[2,3-b]pyridine derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC 8–16 µg/mL) and anticancer activity against MCF-7 cells (IC₅₀ 12–25 µM). The thieno[3,2-c]pyridine scaffold in Compound A, however, shows specificity for antiplatelet effects, underscoring the role of ring fusion and substituent positioning in biological selectivity .

Impurity Profile :

- Critical impurities include positional isomers (e.g., thieno[2,3-c]pyridine derivatives) and unreacted intermediates. For instance, 4,5,6,7-tetrahydro[2,3-c]thienopyridine hydrochloride is a common by-product requiring chromatographic removal .

Metabolic and Genophenotypic Considerations

- Compound A is metabolized by CYP2C19 and CYP3A4 into active sulfhydryl metabolites, similar to clopidogrel. However, its 4-chlorophenyl group may reduce interindividual variability compared to clopidogrel’s 2-chloro isomer, which is highly dependent on CYP2C19 polymorphisms .

- Mechanistic genes such as P2RY12 and ITGB3 (involved in platelet activation) are shared targets across thienopyridines, but substituent-specific effects on receptor off-rates remain understudied .

Q & A

Basic Research Question

- 1H/13C NMR : The tetrahydrothienopyridine core exhibits distinct signals: δ 2.5–3.5 ppm (methylene protons of the saturated ring) and δ 6.8–7.4 ppm (aromatic protons from the 4-chlorophenyl group) .

- IR : Stretching vibrations at ~2550 cm⁻¹ (C-S bond) and ~1600 cm⁻¹ (C=N/C=C in the pyridine ring) confirm the heterocyclic structure .

- HRMS : Exact mass analysis (calculated for C₁₄H₁₄ClNS·HCl: 300.04 g/mol) ensures molecular ion consistency .

Methodological Tip : Use DEPT-135 NMR to differentiate CH₂ and CH₃ groups in the saturated ring .

What are the solubility and stability limitations of this compound under experimental conditions?

Basic Research Question

- Solubility : Slightly soluble in chloroform, DMSO, and methanol (<5 mg/mL at 25°C); insoluble in ether . For in vitro assays, prepare stock solutions in DMSO (1–10 mM) with sonication .

- Stability : Degrades under light; store at 2–8°C in amber vials. Stability in aqueous buffers (pH 7.4) is limited to 24 hours; monitor via HPLC for decomposition products like 4-chlorobenzyl alcohol .

How should researchers design experiments to evaluate its biological activity, such as antimicrobial or anticancer effects?

Advanced Research Question

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with electron-withdrawing substituents (e.g., 4-Cl) on the benzyl group .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) and pseudo-normal cells (HaCaT keratinocytes) to assess selectivity. IC₅₀ values <10 µM indicate promising activity .

Note : Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .

How can analytical methods address impurities or byproducts formed during synthesis?

Advanced Research Question

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities like 5-benzyl derivatives (retention time ~8.2 min) or unreacted 4-chlorobenzyl chloride .

- Mass Spectrometry : HRMS identifies chlorinated byproducts (e.g., m/z 263.79 for the base compound vs. m/z 298.12 for over-alkylated products) .

Mitigation : Recrystallize from ethanol/water (1:3) to achieve >98% purity .

What structure-activity relationships (SAR) are critical for enhancing pharmacological activity?

Advanced Research Question

- Core Modifications : Saturation of the thienopyridine ring (4,5,6,7-tetrahydro) enhances bioavailability but reduces π-π stacking interactions with targets .

- Substituent Effects : The 4-chlorophenyl group increases lipophilicity (logP ~3.2) and improves membrane penetration, while bulkier groups (e.g., triphenylmethyl) reduce activity .

SAR Strategy : Introduce sulfonyl or amide groups at C5 to modulate tyrosine kinase inhibition .

How does conformational analysis of the tetrahydrothienopyridine ring impact target binding?

Advanced Research Question

- Ring Puckering : The chair conformation (Cremer-Pople parameters: θ = 120°, φ = 180°) optimizes binding to enzymes like tyrosinase or cytochrome P450 .

- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding between the pyridine nitrogen and conserved residues (e.g., His367 in tyrosinase) .

Experimental Validation : Compare activity of rigid vs. flexible analogs (e.g., fully aromatic vs. tetrahydro derivatives) .

How can contradictory data on biological activity be resolved in structure-activity studies?

Advanced Research Question

Contradictions often arise from assay conditions or substituent electronic effects. For example:

- Antimicrobial vs. Cytotoxicity : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity but increase cytotoxicity in mammalian cells .

- Dose-Dependent Effects : Biphasic responses (e.g., activation/inhibition of ion channels at low/high concentrations) require full dose-response curves (0.1–100 µM) .

Resolution : Use orthogonal assays (e.g., patch-clamp for ion channels) and meta-analysis of substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.